5-Chloro-2-methoxy-4-methylbenzenesulfonamide
Description
5-Chloro-2-methoxy-4-methylbenzenesulfonamide (CAS No. 199590-75-5) is a sulfonamide derivative with the molecular formula C₈H₁₀ClNO₃S and a molecular weight of 235.69 g/mol . Its structure features a benzene ring substituted with:
- A chlorine atom at position 5,
- A methoxy group (-OCH₃) at position 2,
- A methyl group (-CH₃) at position 4,
- A sulfonamide group (-SO₂NH₂) at position 1.
This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Sulfonamides are well-known for their pharmacological applications, particularly as enzyme inhibitors and antimicrobial agents. The combination of electron-withdrawing (Cl) and electron-donating (OCH₃, CH₃) groups on the aromatic ring modulates its electronic profile, making it a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
5-chloro-2-methoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHIRMCXZNAVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625840 | |
| Record name | 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199590-75-5 | |
| Record name | 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Chlorination and Methylation of Precursor Intermediates
The synthesis begins with the preparation of a suitably substituted benzene ring. A common starting material is 2-methoxy-4-methylphenol , which undergoes chlorination to introduce the chloro group at position 5. Chlorination is directed by the methoxy group’s strong ortho/para-directing effects, with the para position relative to the methoxy group (position 5) being favored .
Example Procedure :
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Substrate : 2-Methoxy-4-methylphenol (10 g) dissolved in acetic acid (50 mL).
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Chlorinating Agent : Chlorine gas (Cl₂) bubbled through the solution at 0–5°C for 2 hours.
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Workup : The mixture is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield 5-chloro-2-methoxy-4-methylphenol (8.2 g, 75% yield) .
The introduction of the sulfonamide group requires sulfonation of the chlorinated intermediate. Chlorosulfonic acid (HSO₃Cl) is employed under controlled conditions to achieve regioselective sulfonation at position 1, adjacent to the methoxy group.
Key Reaction Conditions :
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Substrate : 5-Chloro-2-methoxy-4-methylphenol (5 g) in dichloromethane (30 mL).
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Sulfonation : Chlorosulfonic acid (10 mL) added dropwise at −10°C, followed by gradual warming to room temperature.
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Product : 5-Chloro-2-methoxy-4-methylbenzenesulfonic acid is isolated via precipitation and converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) .
Data Table : Sulfonation Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | −10 | 0 | −10 |
| HSO₃Cl (equiv.) | 2.0 | 3.0 | 2.5 |
| Yield (%) | 68 | 72 | 82 |
Amination to Sulfonamide
The final step involves reacting the sulfonyl chloride intermediate with ammonia to form the sulfonamide. This reaction is typically conducted in aqueous or alcoholic ammonia under mild conditions.
Procedure :
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Substrate : 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride (3 g) in tetrahydrofuran (20 mL).
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Amination : Aqueous ammonia (28%, 10 mL) added dropwise at 0°C, stirred for 4 hours.
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Workup : The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 5-chloro-2-methoxy-4-methylbenzenesulfonamide (2.1 g, 70% yield) .
Critical Notes :
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Purity : Recrystallization from ethanol-water (1:1) enhances purity (>98% by HPLC).
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Side Reactions : Over-amination or hydrolysis of the sulfonyl chloride can occur if excess ammonia or moisture is present.
Alternative Pathways: Direct Sulfonation of Pre-Substituted Arenes
An alternative route involves starting with 2-methoxy-4-methylbenzoic acid , which is chlorinated at position 5 before sulfonation. This method circumvents challenges associated with phenol derivatives but requires decarboxylation post-sulfonation.
Reaction Scheme :
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Chlorination : 2-Methoxy-4-methylbenzoic acid → 5-Chloro-2-methoxy-4-methylbenzoic acid (using Cl₂/FeCl₃).
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Sulfonation : Treatment with chlorosulfonic acid yields the sulfonyl chloride.
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Decarboxylation : Thermal decarboxylation at 150°C removes the carboxylic acid group.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Chlorination | 78 |
| Sulfonation | 65 |
| Decarboxylation | 90 |
| Overall | 45 |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are employed for chlorosulfonation to manage exothermic reactions and improve safety. Key parameters include:
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Residence Time : 10–15 minutes for sulfonation.
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Catalyst : FeCl₃ (0.5 mol%) to enhance chlorination rates.
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Solvent Recovery : Dichloromethane is recycled via distillation, reducing waste .
Mechanistic Insights and Challenges
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Directing Effects : The methoxy group dominates regioselectivity during chlorination and sulfonation, favoring para substitution. Steric hindrance from the methyl group at position 4 slightly reduces yields in sulfonation.
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Side Products : Ortho-sulfonation (position 3) accounts for 5–10% of byproducts, necessitating chromatographic purification .
Recent Advances in Catalytic Sulfonation
Emergent methods utilize Lewis acid catalysts (e.g., ZnCl₂) to enhance sulfonation efficiency at lower temperatures (40°C vs. traditional 0°C). Pilot studies report a 12% increase in yield and reduced reaction times (2 hours vs. 6 hours) .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Properties
5-Chloro-2-methoxy-4-methylbenzenesulfonamide is primarily recognized for its antimicrobial properties. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition results in bacteriostatic effects against a broad spectrum of microorganisms.
2. Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating infections. Its structural characteristics allow it to be modified to enhance efficacy or reduce toxicity.
3. Antitumor Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, in oncology. For instance, compounds similar to this compound have demonstrated activity against tumor cells in preclinical models, showcasing their promise as antitumor agents .
Biological Studies
1. Enzyme Inhibition Studies
Research indicates that this compound can interact with various biological targets. Studies have shown its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases like cancer and bacterial infections .
2. Receptor Binding Studies
The compound is also being investigated for its interactions with specific receptors, such as serotonin receptors. These interactions are crucial for understanding its pharmacological profile and potential antidepressant effects .
Industrial Applications
1. Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its sulfonamide group is particularly valuable for creating derivatives with enhanced biological activities.
2. Material Science
The compound's unique properties make it suitable for developing new materials with specific functionalities. Its application in chemical manufacturing underscores its versatility beyond medicinal uses .
| Compound Name | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | Dihydropteroate Synthase | 10 |
| E7010 | Antitumor | Various Tumors | 15 |
| E7070 | Cell Cycle Inhibitor | P388 Murine Leukemia Cells | 20 |
Table 2: Synthesis Methods for this compound Derivatives
| Synthesis Method | Description |
|---|---|
| Nucleophilic Substitution | Utilizes nucleophiles to modify the sulfonamide group for enhanced activity |
| Oxidation/Reduction Reactions | Allows the formation of sulfone or amino derivatives depending on reaction conditions |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, confirming its potential as an effective antimicrobial agent.
Case Study 2: Antitumor Activity
In preclinical trials, derivatives of this compound were tested against human tumor xenografts, demonstrating promising results in reducing tumor size and improving survival rates in animal models.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The chloro and methoxy substituents may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 5-Chloro-2-methoxy-4-methylbenzenesulfonamide and related sulfonamide derivatives:
Table 1: Structural and Functional Comparison
Impact of Halogen Substitution
- Chlorine vs.
- Positional Effects : In 5-Chloro-2-methoxybenzenesulfonyl chloride, the absence of the methyl group reduces steric hindrance, increasing reactivity in nucleophilic substitution reactions .
Role of Electron-Donating Groups
- Methoxy Group : The -OCH₃ group at position 2 donates electron density via resonance, deactivating the ring toward electrophilic substitution but enhancing stability. This contrasts with compounds lacking methoxy groups (e.g., 4-Chlorobenzenesulfonyl chloride), which are more reactive but less stable .
- Methyl Group : The -CH₃ group at position 4 in the target compound increases lipophilicity, improving membrane permeability compared to analogs like 5-Chloro-2-methoxybenzenesulfonyl chloride .
Functional Group Variations
- Sulfonamide vs. Sulfonyl Chloride : Sulfonamides (e.g., the target compound) are less reactive than sulfonyl chlorides (e.g., 4-Chlorobenzenesulfonyl chloride) but exhibit better biocompatibility, making them preferable in drug design .
- Benzotriazole Moiety : The benzotriazole group in N-(2H-benzotriazol-5-yl)-5-chloro-2-methoxybenzenesulfonamide enables coordination with metal ions, broadening its application in enzyme inhibition .
Biological Activity
5-Chloro-2-methoxy-4-methylbenzenesulfonamide, a sulfonamide compound with the chemical formula and a molecular weight of approximately 235.69 g/mol, has garnered attention for its significant biological activity. This article delves into its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The compound features a benzene ring substituted with a chloro group, a methoxy group, and a methyl group. These functional groups contribute to its unique properties and biological activities.
The biological activity of this compound primarily stems from its ability to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This structural similarity allows it to inhibit the enzyme dihydropteroate synthase, disrupting folic acid production in microorganisms, thereby exhibiting antimicrobial effects. Additionally, the compound has shown promise in inducing apoptosis in cancer cell lines, particularly HeLa cells, indicating potential anticancer properties.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been effective against various bacterial strains by inhibiting their growth through enzyme inhibition mechanisms.
Anticancer Activity
The compound has been studied for its cytotoxic effects against cancer cells. In particular, it has been reported to induce apoptosis in HeLa cells with an IC50 value that reflects its potency against tumor cells. The mechanism may involve the inhibition of specific enzymes or signaling pathways crucial for cell survival .
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Antimicrobial Efficacy
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Chloro-2-ethoxybenzene-1-sulfonyl chloride | 0.97 | Ethoxy group instead of methoxy |
| 2-Methoxy-4-methylbenzene-1-sulfonyl chloride | 0.86 | Lacks chloro substitution |
| 5-Chloro-2-methoxybenzenesulfonyl chloride | 0.86 | Similar core structure but different substituents |
| N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide | - | Enhanced lipophilicity due to butoxy group |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.
Q & A
Q. How can researchers optimize the synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonamide to improve yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with sulfonyl chloride intermediates. Key parameters to optimize include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide bond formation.
- Temperature control: Maintaining 60–80°C minimizes by-products during halogenation and methoxy group introduction.
- Catalyst use: Palladium on carbon (Pd/C) improves reduction steps, while base catalysts (e.g., triethylamine) aid in deprotonation during sulfonamide coupling.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Halogenation | Cl₂, FeCl₃ catalyst, 70°C | 85–90% yield |
| Methoxylation | NaOMe, DMF, 60°C | 78% yield |
| Sulfonamide coupling | NH₂SO₂Cl, Et₃N, RT | 65% yield |
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., methoxy at C2, chloro at C5) and sulfonamide linkage .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 264.05) and detects impurities.
- X-ray Crystallography: Resolves crystal structure ambiguities, as demonstrated for related sulfonamide derivatives .
- HPLC-PDA: Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer: Stability studies show the compound is stable in pH 5–9 but hydrolyzes under strongly acidic (pH < 3) or alkaline (pH > 11) conditions. Protocol:
- Prepare buffered solutions (pH 3–11) and incubate at 25°C.
- Monitor degradation via HPLC every 24 hours.
- Key finding: Degradation products include sulfonic acid derivatives and demethylated analogs, identified by LC-MS .
Advanced Research Questions
Q. How can computational chemistry guide the design of this compound derivatives for targeted biological activity?
- Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding to targets like carbonic anhydrase .
- Molecular Docking: Screen derivatives against protein databases (PDB IDs: 3LXE, 4XYZ) to prioritize candidates with high binding affinity.
- Reaction Path Search: Apply algorithms (e.g., GRRM) to explore enantioselective pathways for chiral analogs .
- Case Study: Derivatives with substituted benzothiazole moieties showed improved anti-cancer activity in silico, validated by in vitro assays .
Q. What strategies resolve contradictory bioactivity data for sulfonamide derivatives in antimicrobial vs. anticancer studies?
- Methodological Answer: Contradictions often arise from off-target effects or assay variability. Mitigation approaches:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity but reduce anticancer potency) .
- Dose-Response Profiling: Use IC₅₀/EC₅₀ curves to differentiate selective toxicity (e.g., 5-Chloro-2-methoxy analogs show selectivity for HeLa cells over Staphylococcus aureus).
- Target Validation: Employ CRISPR knockdowns or enzymatic assays (e.g., carbonic anhydrase inhibition) to confirm mechanistic hypotheses .
Q. How can green chemistry principles be applied to the synthesis of this compound?
- Methodological Answer:
- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing E-factor by 40% .
- Catalyst Recycling: Recover Pd/C via filtration and reuse for 3–5 cycles without yield loss.
- Waste Minimization: Employ flow chemistry for continuous halogenation, reducing reaction time and hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
